molecular formula C17H25N3O4 B3150090 tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate CAS No. 683274-46-6

tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate

Cat. No.: B3150090
CAS No.: 683274-46-6
M. Wt: 335.4 g/mol
InChI Key: WYWLNFNCMSRHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate” is a chemical compound with the empirical formula C16H25N3O2 . It is a derivative of N-Boc piperazine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 2-amino-4-(methoxycarbonyl)-phenyl group . The exact structure can be represented by the SMILES string: O=C(OC©©C)N1CCN(C(C©=C2)=CC=C2N)CC1 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 291.39 . Other physical and chemical properties like density, melting point, boiling point, flash point, and vapor pressure are not available for this specific compound in the resources .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Tert-butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, including acylation, sulfonation, substitution, and condensation reactions. These processes involve multiple steps and are optimized for yield and structural integrity (Wang et al., 2015), (Sanjeevarayappa et al., 2015).
  • Structural Characterization : Advanced characterization techniques like LCMS, NMR, IR, and single-crystal X-ray diffraction are used to confirm the structures of synthesized this compound derivatives. These studies provide insight into the molecular shape, bonding, and intermolecular interactions within the compounds (Kulkarni et al., 2016), (Anthal et al., 2018).

Biological and Pharmacological Applications

  • Biological Evaluation : Some derivatives of this compound have been evaluated for biological activities, such as antibacterial and anthelmintic effects. These studies provide a foundation for understanding the potential medical applications of these compounds (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Material Science and Chemical Engineering

  • Anticorrosive Properties : Research has explored the anticorrosive properties of this compound derivatives. These studies are crucial for applications in material science, particularly in protecting metals from corrosion (Praveen et al., 2021).
  • Chemical Synthesis and Modifications : The compound and its derivatives are used as intermediates in the synthesis of biologically active compounds, demonstrating their utility in diverse chemical reactions and potential in drug development (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-methoxycarbonylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLNFNCMSRHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[4-(methoxycarbonyl)-2-nitrophenyl]piperazine-1-carboxylate (200 mg, 0.547 mmol) in 1,4-dioxane-water (2:1) (6.0 mL), iron powder (76 mg, 1.37 mmol) and acetic acid (1 mL) were added under ice-cold conditions, and the mixture was stirred at room temperature overnight. The reaction solution was added water and a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, filtered through a pad of celite, and extracted with ethyl acetate. Then, the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/acetone). The title compound (83 mg (yield 45%)) was obtained as a yellow oil.
Name
tert-butyl 4-[4-(methoxycarbonyl)-2-nitrophenyl]piperazine-1-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.